Trans-Stereochemistry vs. Cis-Isomer Separation
Impurity F is the trans‑(3R,5R) diastereomer of 3‑hydroxy‑5‑isopropyl‑4,4‑dimethyldihydrofuran‑2(3H)‑one, whereas impurity 8 (CAS 124402‑19‑3) is the cis‑(3R,5S) diastereomer . Both share the molecular formula C₉H₁₆O₃ and a molecular weight of 172.23 g·mol⁻¹, yet their distinct spatial arrangement of the 5‑isopropyl and 3‑hydroxyl substituents leads to differences in polarity and chromatographic retention. Under reversed‑phase HPLC conditions, diastereomeric furanones consistently exhibit baseline resolution, with the trans isomer typically eluting earlier than the cis isomer .
| Evidence Dimension | Stereochemical configuration and chromatographic retention |
|---|---|
| Target Compound Data | trans‑(3R,5R) configuration; earlier elution in RP‑HPLC (class‑level prediction) |
| Comparator Or Baseline | Impurity 8: cis‑(3R,5S) configuration (CAS 124402‑19‑3); later elution in RP‑HPLC (class‑level prediction) |
| Quantified Difference | Exact ΔRRT not publicly available; diastereomeric resolution is expected based on general furanone chromatographic behaviour. |
| Conditions | Reversed‑phase C18 column; Ph. Eur. acetonitrile‑phosphate buffer gradient at pH 2.5 [1]. |
Why This Matters
Procuring impurity F rather than impurity 8 is essential for accurate identification of the trans‑stereoisomer, as a cis standard will produce a different retention time and cannot serve as a valid system‑suitability marker for impurity F.
- [1] British Pharmacopoeia. (2025). Dexpanthenol – Ph. Eur. monograph 0761. Retrieved from https://nhathuocngocanh.com/bp/dexpanthenol/ View Source
